molecular formula C18H22N4O2S B2930894 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097916-15-7

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No.: B2930894
CAS No.: 2097916-15-7
M. Wt: 358.46
InChI Key: NJSWTIIDGOMKJO-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine in a substitution reaction.

    Attachment of the thiophene moiety: This can be done through a Suzuki-Miyaura coupling reaction, using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the final acetamide structure: This involves the reaction of the intermediate with an appropriate acylating agent, such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of dihydropyrimidinones and their derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds makes it a candidate for studies on enzyme inhibition, receptor binding, and other biological interactions.

Medicine

In medicinal chemistry, 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide apart from similar compounds is its specific combination of functional groups. The presence of the cyclopropyl group, thiophene moiety, and dihydropyrimidinone core in a single molecule provides unique reactivity and potential biological activity that may not be observed in other related compounds.

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-17(10-22-12-19-16(7-18(22)24)14-1-2-14)20-15-3-5-21(9-15)8-13-4-6-25-11-13/h4,6-7,11-12,14-15H,1-3,5,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSWTIIDGOMKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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